2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester
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Overview
Description
2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis as a protected form of amino acids, particularly in peptide synthesis. The compound features a tert-butyl ester group, which provides stability and protection to the carboxylic acid functionality, and a benzyloxycarbonyl (Cbz) group that protects the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester typically involves the protection of the amino and carboxyl groups of the amino acid. One common method includes the following steps:
Protection of the amino group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
Protection of the carboxyl group: The carboxyl group is then protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using catalytic hydrogenation (Pd-C, H₂) or strong acids like trifluoroacetic acid (TFA).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Catalytic hydrogenation (Pd-C, H₂) or TFA.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: 2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid.
Deprotection: 5-Hydroxy-pentanoic acid.
Substitution: Various esters or ethers depending on the substituent.
Scientific Research Applications
2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, while the tert-butyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-serine tert-butyl ester: Similar structure but with a serine backbone.
N-Benzyloxycarbonyl-L-threonine tert-butyl ester: Similar structure but with a threonine backbone.
Uniqueness
2-Benzyloxycarbonylamino-5-hydroxy-pentanoic acid tert-butyl ester is unique due to its specific combination of protective groups and its pentanoic acid backbone. This combination provides stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other areas of organic chemistry.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJOTOXDQAJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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